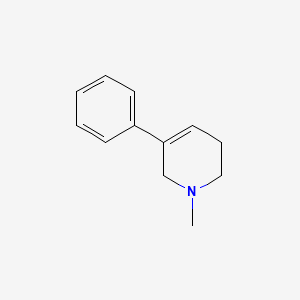
3-phenoxypropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxypropylbenzene typically involves the reaction of benzyl chloride with phenoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反応の分析
Types of Reactions
3-phenoxypropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxypropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to phenoxypropyl alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Phenoxypropyl ketones or carboxylic acids.
Reduction: Phenoxypropyl alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
3-phenoxypropylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-phenoxypropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve interactions with enzymes, receptors, or other biomolecules, influencing various physiological processes.
類似化合物との比較
Similar Compounds
Phenoxybenzene: Similar structure but lacks the propyl group.
Propylbenzene: Similar structure but lacks the phenoxy group.
Benzylphenol: Contains a benzyl group attached to a phenol moiety.
Uniqueness
3-phenoxypropylbenzene is unique due to the presence of both a phenoxy group and a propyl chain attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64806-63-9 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
3-phenoxypropylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
InChIキー |
YNKWXURRTAXYIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chloro-[1,2,5]thiadiazol-3-yl)-piperazine](/img/structure/B8650109.png)


![7-Amino-5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8650128.png)










